

Toxicological Profile of Bronze Orange (C.I. Pigment Red 53)

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Compound of Interest		
Compound Name:	Bronze Orange	
Cat. No.:	B606994	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "**Bronze Orange**" is a common trade name. This document pertains to the chemical substance identified as C.I. Pigment Red 53 (CAS No. 2092-56-0) and its barium salt, C.I. Pigment Red 53:1 (CAS No. 5160-02-1), to which "**Bronze Orange**" most commonly refers in toxicological and industrial contexts.

Executive Summary

Bronze Orange (C.I. Pigment Red 53) is a monoazo organic pigment widely used in printing inks, plastics, and formerly in cosmetics. Toxicological evaluation of this compound, particularly its barium salt (C.I. Pigment Red 53:1), has raised significant health concerns. The primary toxicological endpoint of concern is carcinogenicity, with studies demonstrating an increased incidence of splenic sarcomas and liver nodules in male rats following chronic dietary exposure. The proposed mechanism of toxicity involves the reductive cleavage of the azo bond by gut microbiota and liver enzymes, leading to the formation of potentially carcinogenic aromatic amines. While genotoxicity assays have largely been negative, the carcinogenic potential observed in animal studies has led to regulatory restrictions on its use in products with direct human contact, such as cosmetics. This guide provides a comprehensive overview of the available toxicological data, detailed experimental protocols from key studies, and a summary of the metabolic pathways and potential mechanisms of action.

Chemical and Physical Properties



Property	Value	Reference(s)
Chemical Name	sodium;5-chloro-2-[(2- hydroxynaphthalen-1- yl)diazenyl]-4- methylbenzenesulfonate	[1]
Common Names	Bronze Orange, C.I. Pigment Red 53, D&C Red No. 8	[2]
CAS Number	2092-56-0	[2]
Molecular Formula	C17H13CIN2NaO4S	[1]
Molecular Weight	399.8 g/mol	[1]
Physical State	Yellowish-red to reddish- orange powder	[2]
Solubility	Insoluble in water	[3]

Toxicological Data

Acute Toxicity

Species	Route	Endpoint	Value	Reference(s)
Rat	Oral	LD ₅₀	> 5000 mg/kg bw	[3]
Rat	Oral	LD50	> 10,000 mg/kg bw	[2]

Repeated Dose Toxicity



Species	Route	Duration	NOAEL	LOAEL	Effects Observed	Referenc e(s)
Rat (Fischer 344)	Oral (diet)	91 days	< 3000 ppm	3000 ppm	Splenic congestion and lymphoretic ular hyperplasia	[4]
Mouse (B6C3F1)	Oral (diet)	91 days	600 ppm	1250 ppm	Splenic congestion and hemosideri n deposits	[4]

Carcinogenicity



Species	Route	Duration	Dose Levels	Findings	Reference(s
Rat (Fischer 344)	Oral (diet)	103 weeks	0, 1000, 3000 ppm	Increased incidence of splenic sarcomas and neoplastic nodules of the liver in males.	[2]
Mouse (B6C3F1)	Oral (diet)	103 weeks	0, 1000, 2000 ppm	No evidence of carcinogenicit y.	[2]
Mouse (Swiss Webster)	Dermal	18 months	1 mg/applicatio n	No evidence of skin carcinogenicit y.	[4]

Genotoxicity



Assay	System	Concentration/ Dose	Result	Reference(s)
Ames Test	S. typhimurium	Up to 10,000 μ g/plate	Negative	[4]
Mouse Lymphoma Assay (tk locus)	L5178Y cells	Not specified	Negative	[4]
Sister Chromatid Exchange	Chinese Hamster Ovary cells	Not specified	Negative	[4]
Chromosomal Aberrations	Chinese Hamster Ovary cells	Not specified	Negative	[4]
Unscheduled DNA Synthesis	Rat hepatocytes	Not specified	Negative	[4]
Micronucleus Test	Rat bone marrow (in vivo)	Not specified	Negative	[4]

Mechanism of Action and Metabolism

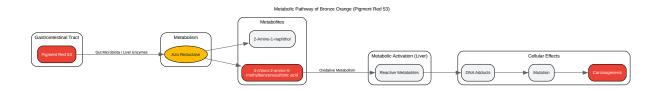
The primary mechanism of toxicity for **Bronze Orange**, as with many azo dyes, is believed to be its metabolic reduction to constituent aromatic amines.[5][6] This process is primarily carried out by azoreductase enzymes present in the gut microbiota and, to a lesser extent, by hepatic enzymes.[7]

The reductive cleavage of the azo bond (-N=N-) in Pigment Red 53 is hypothesized to yield two primary metabolites: 2-amino-1-naphthol and 4-chloro-2-amino-5-methylbenzenesulfonic acid. The latter, an aromatic amine, is of toxicological concern.

While specific studies on the downstream signaling pathways affected by 4-chloro-2-amino-5-methylbenzenesulfonic acid are limited, the general mechanism for carcinogenic aromatic amines involves metabolic activation to reactive electrophilic species.[6] These reactive metabolites can form covalent adducts with DNA, leading to mutations and the initiation of carcinogenesis if not properly repaired.[6] Pathways such as MAPK and PI3K-Akt have been



implicated in the carcinogenic processes induced by some aromatic amines derived from azo dyes.[8]



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Caption: Metabolic pathway of Bronze Orange (Pigment Red 53) to carcinogenic metabolites.

Experimental Protocols Chronic Carcinogenicity Bioassay in F344 Rats (NTP, 1982)

- Test Substance: D&C Red No. 9 (a certified grade of C.I. Pigment Red 53:1), 89.8% pure.
- Animals: 50 male and 50 female F344 rats per group.
- Administration: The test substance was administered in the diet.
- Dose Levels: 0 (control), 1,000 ppm, and 3,000 ppm.
- Duration: 103 weeks.
- Observations: Animals were observed twice daily for mortality and clinical signs of toxicity.
 Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also monitored.

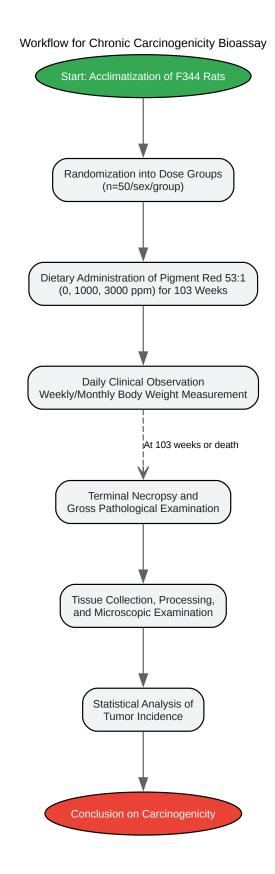






- Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
- Data Analysis: The incidence of neoplasms and non-neoplastic lesions was analyzed using appropriate statistical methods to determine if there was a significant increase in the dosed groups compared to the control group.





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Caption: Workflow for a typical chronic carcinogenicity bioassay in rodents.



Ames Test for Mutagenicity

- Test Substance: D&C Red No. 9.
- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
- Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix) derived from the livers of Aroclor 1254-induced rats.
- Procedure: The test substance was dissolved in a suitable solvent and tested at various concentrations. The substance, bacterial tester strain, and S9 mix (if applicable) were combined in molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates were incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (his+) on the test plates was counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Regulatory Status and Risk Assessment

Due to the evidence of carcinogenicity in animal studies, the use of **Bronze Orange** (Pigment Red 53) and its salts is restricted in many regions. For instance, it has been banned for use in cosmetic products in the United States and the European Union.[9] The International Agency for Research on Cancer (IARC) has evaluated D&C Red No. 9 (a grade of Pigment Red 53:1) and concluded that there is limited evidence in experimental animals for its carcinogenicity and it is not classifiable as to its carcinogenicity to humans (Group 3).[4] This classification indicates that a causal relationship is credible, but that chance, bias, or confounding could not be ruled out with reasonable confidence.

The primary risk to humans is associated with oral ingestion, which allows for the metabolic conversion of the pigment to carcinogenic amines by the gut microbiota. Dermal absorption of the intact pigment is considered to be low.

Conclusion

The toxicological profile of **Bronze Orange** (C.I. Pigment Red 53) is characterized by a significant concern for carcinogenicity following oral exposure, as demonstrated in long-term



animal studies. The mechanism is linked to its metabolism into aromatic amines. While the pigment itself shows low acute toxicity and is not genotoxic in a standard battery of tests, the potential for metabolic activation to carcinogenic compounds warrants the regulatory restrictions currently in place. Further research into the specific signaling pathways disrupted by its metabolites could provide a more detailed understanding of its carcinogenic mechanism.

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